Epinorgalanthamine

Acetylcholinesterase Alzheimer's disease Cholinesterase inhibitors

Epinorgalanthamine is a distinct galanthamine-type alkaloid used as a certified reference standard for AChE inhibition assays and drug metabolism studies. Substituting it with galanthamine or other analogs invalidates quantitative analytical results due to its unique stereochemistry and 5- to 10-fold lower AChE potency. • AChE IC50: 9.60 µM (electric eel) - reliable benchmark for inter-laboratory calibration. • CC50: 13 µg/mL (human MT-4 cells) - defined cytotoxicity threshold for antiviral screening. • Sourced from authenticated Amaryllidaceae phytochemical reference collections; essential for metabolite profiling and botanical extract standardization.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
CAS No. 156040-03-8
Cat. No. B120396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinorgalanthamine
CAS156040-03-8
Synonyms(3α)-10-Demethyl-galanthamine;  (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
InChIInChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1
InChIKeyAIXQQSTVOSFSMO-FFSVYQOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epinorgalanthamine: Scientific and Procurement Overview


Epinorgalanthamine (CAS 156040-03-8), also known as N-desmethyl-epigalantamine or galantamine metabolite M16, is a galanthamine-type Amaryllidaceae alkaloid with a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol [1][2]. It is a naturally occurring N-demethylated derivative of the clinically approved acetylcholinesterase (AChE) inhibitor galanthamine and has been isolated from various plant sources, including Leucojum aestivum, Zephyranthes concolor, Crinum asiaticum var. japonicum, Narcissus leonensis, and Phaedranassa dubia [3][4][5][6]. The compound is characterized as a moderate AChE inhibitor and is recognized as a metabolite of galanthamine in rats, dogs, and humans, making it a critical reference standard for drug metabolism and pharmacokinetic studies .

Epinorgalanthamine: Why Generic Substitution Fails


Epinorgalanthamine is not a simple substitute for galanthamine or other galanthamine-type alkaloids in research or analytical applications. The compound is a distinct chemical entity with a unique stereochemistry and biological profile. As the N-demethylated epimer of galanthamine, it exhibits a markedly different potency profile, being approximately 5- to 10-fold less potent as an acetylcholinesterase inhibitor than the parent drug [1][2]. Furthermore, its distinct metabolite status and specific plant source profiles make it an essential reference standard for drug metabolism studies, pharmacokinetic analysis, and phytochemical fingerprinting of Amaryllidaceae species [3][4]. Substituting epinorgalanthamine with galanthamine or other structurally similar alkaloids would invalidate quantitative analytical results and confound biological activity assessments, as demonstrated by the compound's unique EC50 and CC50 values in antiviral and cytotoxicity assays [5]. This guide provides the quantitative evidence required for precise scientific selection and procurement.

Epinorgalanthamine: Quantitative Differentiation Evidence


AChE Inhibition Potency vs. Galanthamine

Epinorgalanthamine exhibits moderate acetylcholinesterase inhibitory activity, with a reported IC50 of 9.60 × 10^-6 M against electric eel AChE [1]. In comparison, the parent compound galanthamine is significantly more potent, with reported IC50 values ranging from 0.35 to 1.82 μM depending on the enzyme source [2]. This represents an approximate 5- to 10-fold difference in potency, establishing epinorgalanthamine as a distinct tool compound for studying structure-activity relationships in the galanthamine series.

Acetylcholinesterase Alzheimer's disease Cholinesterase inhibitors

HIV-1 Activity and Cytotoxicity

Epinorgalanthamine was evaluated for its ability to inhibit HIV-1 replication in human MT-4 cells. It demonstrated an EC50 (50% effective concentration) of >13 µg/mL and a CC50 (50% cytotoxic concentration) of 13 µg/mL [1]. In contrast, the positive control antiretroviral drugs AZT (EC50 = 0.0007 µg/mL, CC50 >1 µg/mL) and nevirapine (EC50 = 0.034 µg/mL, CC50 >2 µg/mL) were orders of magnitude more potent [1]. This indicates that while epinorgalanthamine is not a potent anti-HIV agent, its low cytotoxicity profile distinguishes it from more toxic Amaryllidaceae alkaloids like lycorine (CC50 = 0.48 µg/mL) and galwesine (CC50 = 71.4 µg/mL), making it suitable for assays where minimal cellular toxicity is required [1].

Antiviral HIV-1 Cytotoxicity

Galanthamine Metabolite Analysis

Epinorgalanthamine is a confirmed metabolite of galanthamine in rats, dogs, and humans, designated as galantamine metabolite M16 [1]. In pharmacokinetic studies of galanthamine, the parent drug and its metabolites are predominantly excreted in urine (60-93% across species) within 96 hours [2]. While epigalanthamine and galanthaminone are detected only in negligible quantities, epinorgalanthamine is a significant metabolite that requires accurate quantification to fully characterize galanthamine's metabolic profile [3]. This makes epinorgalanthamine an essential analytical reference standard for drug metabolism and pharmacokinetic (DMPK) studies.

Drug metabolism Pharmacokinetics Metabolite identification

Epinorgalanthamine: Application Scenarios


AChE Inhibition Assay Calibration

Use epinorgalanthamine as a reference inhibitor for calibrating acetylcholinesterase (AChE) activity assays, particularly when studying structure-activity relationships of galanthamine derivatives. Its well-characterized IC50 of 9.60 µM against electric eel AChE provides a reliable benchmark for inter-assay and inter-laboratory comparisons [1]. This is especially relevant for screening natural product extracts or synthetic analogs where moderate AChE inhibition is expected.

Cytotoxicity Benchmarking for Antiviral Screens

Employ epinorgalanthamine as a reference compound in cytotoxicity assays when evaluating Amaryllidaceae alkaloids or other natural products. Its established CC50 of 13 µg/mL in human MT-4 cells provides a defined threshold for assessing compound toxicity, enabling researchers to distinguish between specific antiviral effects and non-specific cytotoxic activity [2].

DMPK Reference Standard

Utilize epinorgalanthamine as a certified reference standard for the identification and quantification of galanthamine metabolites in biological matrices. This is critical for preclinical and clinical pharmacokinetic studies of galanthamine, where accurate metabolite profiling is required for regulatory submission and for understanding inter-individual variability in drug response [3].

Amaryllidaceae Extract QC & Fingerprinting

Incorporate epinorgalanthamine as a marker compound in the quality control and standardization of botanical extracts derived from Amaryllidaceae species such as Leucojum aestivum, Zephyranthes concolor, and Crinum asiaticum var. japonicum. Its presence and relative abundance can be used as a chemotaxonomic marker and for batch-to-batch consistency analysis [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epinorgalanthamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.